3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one belongs to the quinazolinone class of compounds. Quinazolinones are a group of heterocyclic compounds containing a benzene ring fused to a pyrimidine ring, with a ketone group present on the pyrimidine ring. [] This specific compound is characterized by a hydroxyl group at position 3, methoxy groups at positions 6 and 7, and a methyl group at position 2 of the quinazolinone core structure.
Synthesis Analysis
Several methods have been reported for the synthesis of 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one and its derivatives. One common approach involves the condensation of 2-amino-4,5-dimethoxybenzamide with acetic anhydride, followed by cyclization in the presence of a base. [] Other strategies utilize reactions of appropriately substituted anthranilic acid derivatives with acetic anhydride or its equivalents, followed by ring closure. []
Molecular Structure Analysis
The molecular structure of 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one consists of a planar quinazolinone ring system with three substituents: a hydroxyl group at position 3, two methoxy groups at positions 6 and 7, and a methyl group at position 2. [] This structure allows for potential interactions with various biological targets through hydrogen bonding and hydrophobic interactions.
Chemical Reactions Analysis
3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including alkylation, acylation, and condensation reactions, primarily at the hydroxyl group at position 3. These reactions are useful for derivatizing the compound and exploring its structure-activity relationships in various biological assays. []
Mechanism of Action
The mechanism of action for 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is highly dependent on the specific application. This compound and its derivatives have been studied for various biological activities, and the mechanisms underlying these activities likely differ based on the specific molecular target and the modifications made to the core structure. []
Applications
Research on 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one and its derivatives has primarily focused on developing potential therapeutic agents. These applications exploit the ability of this core structure to interact with various biological targets, including enzymes and receptors. []
For example, some quinazolinone derivatives have demonstrated inhibitory activity against poly(ADP-ribose) polymerase (PARP). [] PARP plays a crucial role in DNA repair mechanisms, and inhibiting its activity has emerged as a potential strategy for cancer treatment. These studies highlight the potential of 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one as a starting point for developing novel PARP inhibitors with improved potency and pharmacokinetic properties.
Compound Description: DFMQ-19 is a novel anti-hypertension agent and a structural analog of 3-benzylquinazolin-4(3H)-ones. [] Studies have investigated its pharmacokinetic properties, including oral bioavailability in rats. []
Relevance: DFMQ-19 shares the core quinazolin-4(3H)-one structure with 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one. The key difference lies in the substitution at the 3-position of the quinazoline ring. While the main compound has a hydroxy and a methyl group, DFMQ-19 features a larger (4-(4-fluorobenzyloxy)-3-methoxyphenylmethyl) substituent. []
Compound Description: CM398 is a highly selective sigma-2 receptor ligand, demonstrating potent analgesic effects in rodent models of pain. [] Its pharmacological profile includes rapid absorption, adequate oral bioavailability, and selectivity for the sigma-2 receptor over other neurotransmitter receptor sites. []
Relevance: CM398, while not a quinazolinone derivative, contains the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety which shares structural similarities with the 6,7-dimethoxyquinazolin-4(3H)-one core of 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one. Both compounds contain a dimethoxy-substituted aromatic ring system, highlighting a potential structure-activity relationship for interacting with specific biological targets. []
N3 Aryl/Heteroaryl Substituted 2-((Benzyloxy and Phenylthio)Methyl) 6,7-Dimethoxyquinazolin-4(3H)-Ones
Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity. [] The derivatives varied in their N3 aryl/heteroaryl substituents and the presence of benzyloxy or phenylthio groups at the 2-position. []
Relevance: These compounds are structurally related to 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one through the common 6,7-dimethoxyquinazolin-4(3H)-one core. The variations at the 2- and 3-positions of the quinazoline ring in these derivatives provide insights into structure-activity relationships related to anticonvulsant activity. []
3-(3,4-Dimethoxyphenethyl)Quinazoline-2,4(1H,3H)-Diones and 3-(3,4-Dimethoxyphenethyl)Quinazoline-2-Carbonitriles
Compound Description: These compounds represent key intermediates in the synthesis of tetracyclic benzazepino[2,3-b]quinazolinones, a novel class of heterocyclic compounds. []
Relevance: Both the 3-(3,4-dimethoxyphenethyl)quinazoline-2,4(1H,3H)-diones and 3-(3,4-dimethoxyphenethyl)quinazoline-2-carbonitriles share the quinazoline core structure with 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one. The variations in substituents and functional groups at the 2-, 3-, and 6,7-positions highlight the diversity possible within this chemical class and their potential for various synthetic applications. []
Compound Description: These rationally designed quinazolin-4(3H)-ones were synthesized and evaluated for their anticonvulsant activity and toxicity profiles. []
Relevance: This series of compounds shares the quinazolin-4(3H)-one core with 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one. The presence of a phenyl group at the 2-position, the aminoacetamide substituent at the 3-position, and the variation in substituents on the phenyl ring offer insights into structure-activity relationships for anticonvulsant effects. []
Compound Description: This compound exhibited significant antihypoxic activity in pharmacological screenings. [] It displayed low toxicity and was recommended for further research as a potential antihypoxant. []
Relevance: This compound shares a close structural resemblance to 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one. Both molecules possess the 6,7-dimethoxyquinoline core with a 4-hydroxy substituent. The presence of a carboxylic acid 3-(morpholin-4-yl)propylamide side chain in place of the methyl group in the main compound indicates potential modifications for influencing antihypoxic activity. []
Compound Description: This xanthorrhizol derivative was synthesized and investigated for its caspase-7 inhibitory activity. [] Caspase-7 is a protease involved in apoptosis, and inhibitors of this enzyme are of interest as potential anticancer agents.
Relevance: This compound shares the 6,7-dimethoxyquinazolin-4(3H)-one core with the target compound, 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one. The presence of a complex (3-(2-methyl-5-(6-methylhept-5-en-2-yl)phenoxy)propyl) substituent at the 3-position, in contrast to the hydroxy and methyl groups of the main compound, provides insights into structural modifications affecting biological activity, specifically caspase-7 inhibition. []
Compound Description: A series of these derivatives were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging assay. [] The study focused on the influence of substituents on the benzylidene ring on antioxidant potential. []
Relevance: These derivatives are structurally similar to 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, sharing the quinazolin-4(3H)-one scaffold. The key differences lie in the presence of a phenyl group at the 2-position and a benzylideneamino substituent at the 3-position, instead of the hydroxy and methyl groups in the main compound. This comparison highlights how modifications to the core structure can influence the compound's activity, shifting from potential anti-inflammatory or antihypoxic effects to antioxidant properties. []
8-Hydroxy-2-Methylquinazolin-4(3H)-One (NU1025)
Compound Description: NU1025 is a potent inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). [] Studies have shown that it potentiates the cytotoxicity of DNA-damaging agents like temozolomide and ionizing radiation. []
Relevance: NU1025 shares the core quinazolin-4(3H)-one structure with 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one. The key difference lies in the position of the hydroxyl group on the aromatic ring, with NU1025 having it at the 8-position and the main compound at the 3-position. Additionally, NU1025 lacks the dimethoxy substitution at positions 6 and 7 present in the main compound. These variations highlight the impact of substituent position and presence on the biological activity of quinazolinone derivatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.